molecular formula C16H23N5O3 B315832 N-tert-butyl-2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide

N-tert-butyl-2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide

Cat. No.: B315832
M. Wt: 333.39 g/mol
InChI Key: ITGZDQSGYBKHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide is a complex organic compound known for its applications in various scientific fields. This compound is particularly notable for its role in click chemistry, a class of biocompatible chemical reactions that are used to join substrates of interest with specific biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide typically involves multiple steps. One common method includes the reaction of tert-butylamine with 2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenol in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-tert-butyl-2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide primarily involves its role as a ligand in CuAAC reactions. It coordinates with copper ions, facilitating the cycloaddition of azides and alkynes to form triazoles. This reaction is highly efficient and selective, making it valuable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide stands out due to its unique combination of high reactivity, biocompatibility, and reduced cytotoxicity. These properties make it particularly valuable for applications in bioconjugation and drug delivery .

Properties

Molecular Formula

C16H23N5O3

Molecular Weight

333.39 g/mol

IUPAC Name

N-tert-butyl-2-[2-methoxy-4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C16H23N5O3/c1-16(2,3)20-14(22)9-24-12-6-5-11(7-13(12)23-4)8-17-15-18-10-19-21-15/h5-7,10H,8-9H2,1-4H3,(H,20,22)(H2,17,18,19,21)

InChI Key

ITGZDQSGYBKHOE-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2=NC=NN2)OC

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2=NC=NN2)OC

solubility

30.8 [ug/mL]

Origin of Product

United States

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